Crotastriatine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

In recent years, crotastriatine has garnered significant interest in the scientific community for its potential therapeutic applications in cancer treatment. Studies have shown that crotastriatine exhibits various anti-cancer properties, including:

- Cytotoxic effects: Crotastriatine has been shown to induce cell death in various cancer cell lines, including those of breast, prostate, and colon cancers. [, ]

- Anti-proliferative effects: Crotastriatine can inhibit the proliferation of cancer cells by interfering with cell cycle progression. []

- Anti-angiogenic effects: Crotastriatine can inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis. []

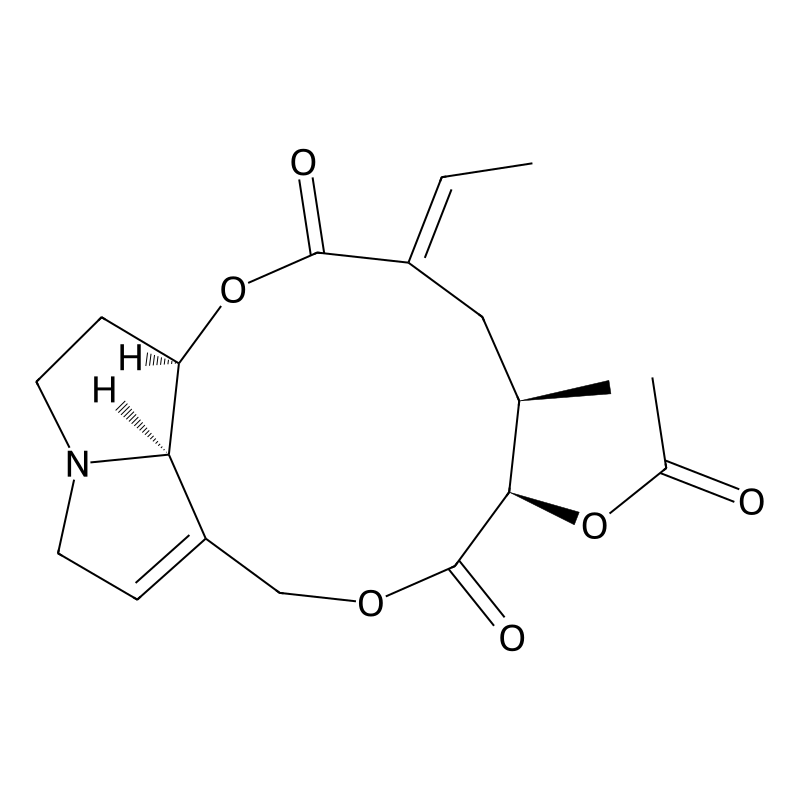

Crotastriatine is a pyrrolizidine alkaloid derived from various species of the genus Crotalaria, particularly Crotalaria pallida. This compound is characterized by its complex molecular structure, which includes a bicyclic framework typical of pyrrolizidine alkaloids. Crotastriatine has garnered attention due to its potential biological activities and chemical reactivity, making it a subject of interest in pharmacological research.

- Hydrolysis: Under acidic or basic conditions, crotastriatine can undergo hydrolysis, leading to the formation of reactive metabolites.

- N-Oxidation: This reaction involves the conversion of crotastriatine into its N-oxide form, which can enhance solubility and alter biological activity.

- Formation of Adducts: The reactive nature of crotastriatine allows it to form adducts with nucleophiles such as glutathione and proteins, which may contribute to its toxicity and biological effects .

Crotastriatine has demonstrated various biological activities:

- Anti-inflammatory Effects: Studies indicate that extracts containing crotastriatine exhibit significant anti-inflammatory properties, potentially through the inhibition of pro-inflammatory mediators .

- Anticancer Activity: Research shows that crotastriatine can inhibit the proliferation of cancer cell lines, including HeLa cells, in a concentration-dependent manner .

- Toxicity: Like many pyrrolizidine alkaloids, crotastriatine is associated with hepatotoxicity due to its metabolic activation into reactive intermediates that can damage liver cells .

Crotastriatine can be synthesized through several methods:

- Extraction from Plant Sources: The primary method involves extracting the compound from Crotalaria species using solvents such as ethanol or methanol.

- Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler precursors, although specific synthetic routes for crotastriatine are less documented compared to other alkaloids.

- Biotransformation: Some studies explore microbial or enzymatic pathways to convert simpler compounds into crotastriatine .

Crotastriatine has potential applications in:

- Pharmaceutical Development: Due to its biological activities, it is being investigated for use in developing anti-inflammatory and anticancer drugs.

- Natural Products Research: As a naturally occurring compound, it serves as a model for studying the chemistry and pharmacology of pyrrolizidine alkaloids.

- Toxicology Studies: Understanding its toxicological profile aids in assessing risks associated with exposure to plants containing this compound .

Research on interaction studies involving crotastriatine focuses on:

- Metabolic Pathways: Investigating how crotastriatine interacts with various cytochrome P450 enzymes during metabolism helps elucidate its toxicity mechanisms.

- Drug Interactions: Studies assess how crotastriatine may interact with other pharmaceuticals, particularly those metabolized by similar pathways.

- Cellular Interactions: In vitro studies examine how crotastriatine affects cellular signaling pathways related to inflammation and cancer progression .

Crotastriatine shares structural and functional similarities with other pyrrolizidine alkaloids. Here are some comparable compounds:

| Compound Name | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Monocrotaline | Crotalaria spectabilis | Hepatotoxicity | Known for severe liver damage |

| Retronecine | Various Crotalaria species | Antitumor properties | Precursor to many toxic metabolites |

| Senecionine | Senecio spp. | Hepatotoxicity | Commonly studied for its toxicity |

| Heliotridine | Heliotropium spp. | Anticancer potential | Exhibits unique reactivity |

Crotastriatine's uniqueness lies in its specific structural configuration and the balance between its therapeutic potential and toxicity, making it a critical subject for further research in both pharmacology and toxicology .